molecular formula C11H14F4OSi B2780770 Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane CAS No. 386703-91-9

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

Cat. No. B2780770
CAS RN: 386703-91-9
M. Wt: 266.311
InChI Key: FFGQWAFZAKSDTF-UHFFFAOYSA-N
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Description

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane is a chemical compound with the molecular formula C11H14F4OSi . It has a molecular weight of 266.307373 g/mol . The IUPAC name for this compound is trimethyl (1,1,2,2-tetrafluoro-2-phenoxyethyl)silane .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether . The SMILES string of this compound is CSi©C(F)(F)C(F)(F)Oc1ccccc1 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .

Scientific Research Applications

Synthesis Applications

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane has been employed in the synthesis of various chemical compounds. For example, a direct synthesis method was developed using this silane for creating trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the versatility of trimethyl silanes in synthesis processes (Grecian, Hadida, & Warren, 2005). Additionally, it has been used in the efficient reaction of enamines with hydrogen fluoride to produce amines containing the tetrafluoroethyl group, showcasing its role in functional group transformation (Chernykh, Jurásek, & Beier, 2015).

Material Science and Polymerization

In material science, this silane has contributed to the development of silicon-containing coatings. Its gas-phase thermal decomposition leads to various gaseous products and solid deposits, useful for chemical vapor deposition of silicon-based materials (Pola, Alexandrescu, Morjan, & Sorescu, 1990). Similarly, its derivatives have been used in UV laser-induced gas-phase polymerization, leading to the formation of polytrimethylsiloxy-substituted macromolecules, which are valuable in creating unique organosilicon polymers (Pola & Morita, 1997).

Chemical Surface Modification

Trimethyl silanes, including variants of trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane, have been utilized in modifying the surface properties of materials. For instance, they have been applied in creating superhydrophobic surfaces on membranes, which are crucial in membrane distillation processes (Hamzah & Leo, 2017). This illustrates the compound's utility in enhancing material functionalities for specific industrial applications.

Electronic and Battery Applications

In the field of electronics and batteries, novel silane compounds, akin to trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrate high stability and conductivity, suggesting their potential in advancing battery technology (Amine et al., 2006).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

trimethyl-(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F4OSi/c1-17(2,3)11(14,15)10(12,13)16-9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGQWAFZAKSDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(1,1,2,2-tetrafluoro-2-phenoxyethyl)silane

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